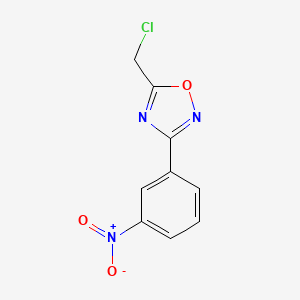

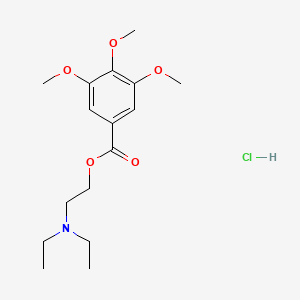

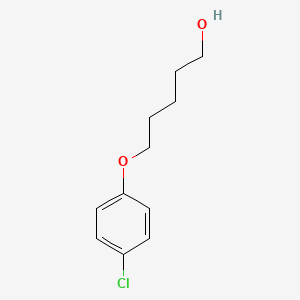

N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine are not fully documented. Its molecular weight is 215.64 g/mol. More specific properties such as melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine and its derivatives have been explored in scientific research for their unique structural properties. For instance, Aydın and Arslan (2021) synthesized a related compound, 2,2,2-trichloro-N,N׳-bis(2-nitrophenyl)-ethane-1,1-diamine, identifying its structure through FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques, as well as X-ray crystallography. The molecule exhibits high kinetic stability and chemical hardness, as revealed by HOMO-LUMO analysis and molecular electrostatic potential (MEP) mapping using density functional theory (DFT) methods (Aydın & Arslan, 2021).

Coordination Chemistry

Significant research has been conducted into the coordination chemistry of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine derivatives. Dehghanpour et al. (2009, 2010) synthesized copper(I) and rhenium(I) complexes using ligands closely related to N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine. These studies highlighted the formation of complexes with distinct geometries and the observation of quasireversible redox behavior, shedding light on the potential for these compounds in catalytic and electrochemical applications (Dehghanpour, Khalaj, & Mahmoudi, 2009); (Dehghanpour, Lipkowski, Mahmoudi, & Khalaj, 2010).

Molecular Precursors and Therapeutic Agents

Explorations into the role of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine derivatives as molecular precursors for dendrimeric materials have been made, with potential applications as slow and sustained nitric oxide-releasing therapeutic agents. Badour et al. (2018) synthesized and characterized two molecular precursors, demonstrating the ability of the nitrosated derivatives to release nitric oxide over a period of 21 days, indicating potential for medical and therapeutic uses (Badour, Arnett-Butscher, Mohanty, Squattrito, Lambright, & Kirschbaum, 2018).

Fluorescent Sensors and Live Cell Imaging

A novel application of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine derivatives in the development of fluorescent sensors has been reported. Shen et al. (2014) developed a fluorescent probe with high selectivity and sensitivity towards Hg2+, demonstrating its use in imaging Hg2+ in MCF-7 cells. This highlights the compound's potential in environmental monitoring and biomedical imaging (Shen, Zhang, Zhang, Zhang, Zhang, Jin, Li, & Yao, 2014).

Safety And Hazards

Propiedades

IUPAC Name |

N'-(4-chloro-2-nitrophenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14/h1-2,5,11H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBOGCLCWAUVLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1351227.png)

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)

![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1351241.png)

![N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B1351242.png)